molecular formula C26H35N5O2 B2672512 N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-methylphenyl)ethanediamide CAS No. 922038-81-1

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-methylphenyl)ethanediamide

Cat. No.: B2672512
CAS No.: 922038-81-1
M. Wt: 449.599
InChI Key: NRBDGGCHTMUFRX-UHFFFAOYSA-N
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Description

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-(4-methylphenyl)ethanediamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tetrahydroquinoline moiety, a piperazine ring, and an ethanediamide linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-(4-methylphenyl)ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydroquinoline intermediate, followed by the introduction of the piperazine ring through nucleophilic substitution reactions. The final step involves the formation of the ethanediamide linkage under controlled conditions, often using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-(4-methylphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the piperazine and tetrahydroquinoline moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully saturated amines.

Scientific Research Applications

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-(4-methylphenyl)ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-(4-methylphenyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(4-methylphenyl)ethanediamide
  • **N-[2-(4-methylpiperazin-1-yl)ethyl]-N’-(4-methylphenyl)ethanediamide

Uniqueness

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-(4-methylphenyl)ethanediamide is unique due to its combination of structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N5O2/c1-19-6-9-22(10-7-19)28-26(33)25(32)27-18-24(31-15-13-29(2)14-16-31)21-8-11-23-20(17-21)5-4-12-30(23)3/h6-11,17,24H,4-5,12-16,18H2,1-3H3,(H,27,32)(H,28,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBDGGCHTMUFRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCN(CC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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